N-(4-fluorobenzyl)-1,2-dihydronaphtho[2,1-b]furan-2-carboxamide

Hammett analysis Electronic effects SAR

This 4-fluorobenzyl DHN carboxamide is an essential intermediate-electron-withdrawing member (σₚ +0.06) for a 3-compound electronic gradient panel (4-F, 4-Cl, 3-CF3) to map Hammett σ against NF-κB inhibition. With MW 321.35—well below the 4-Cl (337.8) and 3-CF3 (371.35) analogs—it is the preferred lead-like scaffold (MW <350) for fragment-based discovery and property-guided optimization. Demanding SAR integrity, it prevents the compromised data that arises from unauthorized analog substitution. Offered exclusively for non-human research; supplier verification ensures chain-of-custody for critical oncology target engagement studies.

Molecular Formula C20H16FNO2
Molecular Weight 321.351
CAS No. 478064-62-9
Cat. No. B2511768
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-fluorobenzyl)-1,2-dihydronaphtho[2,1-b]furan-2-carboxamide
CAS478064-62-9
Molecular FormulaC20H16FNO2
Molecular Weight321.351
Structural Identifiers
SMILESC1C(OC2=C1C3=CC=CC=C3C=C2)C(=O)NCC4=CC=C(C=C4)F
InChIInChI=1S/C20H16FNO2/c21-15-8-5-13(6-9-15)12-22-20(23)19-11-17-16-4-2-1-3-14(16)7-10-18(17)24-19/h1-10,19H,11-12H2,(H,22,23)
InChIKeyQPASTQXLZVQEKX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble

N-(4-Fluorobenzyl)-1,2-dihydronaphtho[2,1-b]furan-2-carboxamide (CAS 478064-62-9) | Procurement-Grade Naphthofuran Carboxamide for NF-κB and Anticancer Screening


N-(4-fluorobenzyl)-1,2-dihydronaphtho[2,1-b]furan-2-carboxamide (CAS 478064-62-9; molecular formula C20H16FNO2; MW 321.3) is a synthetic dihydronaphthofuran (DHN) carboxamide. It belongs to a scaffold class that has demonstrated inhibitory activity against NF-κB transcriptional activation and anticancer cytotoxicity in structurally related 2,3-dihydronaphtho[1,2-b]furan-2-carboxylic acid N-(substitutedphenyl)amide analogs [1]. Dihydronaphthofurans are recognized as privileged structures in medicinal chemistry, with documented cytotoxic, anti-inflammatory, and enzyme inhibitory properties [2]. The compound is currently offered as a research-grade chemical (catalog number EVT-2648842) intended for non-human research use only .

Why N-(4-Fluorobenzyl)-1,2-dihydronaphtho[2,1-b]furan-2-carboxamide Cannot Be Replaced by Its 4-Chloro or 3-Trifluoromethyl Analogs in SAR Campaigns


Within the 1,2-dihydronaphtho[2,1-b]furan-2-carboxamide series, the identity of the N-benzyl substituent profoundly modulates electron-withdrawing character, lipophilicity, and steric bulk—three parameters known to govern NF-κB inhibitory potency and cytotoxicity in the closely related [1,2-b]furan scaffold [1]. The 4-fluoro substituent (Hammett σₚ = +0.06) provides a distinct electronic environment compared to the 4-chloro analog (σₚ = +0.23) and the meta-substituted 3-trifluoromethyl variant (σₘ = +0.43), resulting in differentiated target engagement potential [2]. Consequently, substituting one analog for another without experimental validation would compromise the integrity of any structure-activity relationship (SAR) study, as even minor electronic perturbations have been shown to shift both NF-κB transcriptional inhibition and cancer cell line cytotoxicity profiles across naphthofuran series [1].

Quantitative Differentiation Evidence: N-(4-Fluorobenzyl)-1,2-dihydronaphtho[2,1-b]furan-2-carboxamide vs. Closest Commercially Available Analogs


Electronic Modulation: Hammett σₚ Differentiation of 4-Fluoro vs. 4-Chloro and 3-Trifluoromethyl Substituents

The 4-fluorobenzyl substituent on the target compound imparts a Hammett σₚ value of +0.06, reflecting a mild electron-withdrawing effect that is approximately 74% weaker than the 4-chlorobenzyl analog (σₚ = +0.23) and approximately 86% weaker than the meta-3-trifluoromethylbenzyl analog (σₘ = +0.43) [1]. This graded electronic tuning is critical because in the structurally related 2,3-dihydronaphtho[1,2-b]furan-2-carboxylic acid N-(substitutedphenyl)amide series, the presence of electron-withdrawing groups—particularly at the 3′,5′-positions—significantly increased both NF-κB inhibitory activity and anticancer cytotoxicity [2].

Hammett analysis Electronic effects SAR

Physicochemical Differentiation: Molecular Weight, Lipophilicity, and Hydrogen Bond Acceptor Count vs. 4-Chloro and 3-Trifluoromethyl Analogs

The target compound (MW 321.35 g/mol; 3 hydrogen bond acceptors) occupies a distinct physicochemical space compared to its closest commercially available analogs. The 4-chloro analog (CAS 439111-14-5; MW 337.8 g/mol; C20H16ClNO2) is 5.1% heavier and contains a chlorine atom with different polarizability . The 3-trifluoromethyl analog (CAS 478078-37-4; MW 371.35 g/mol; C21H16F3NO2) is 15.6% heavier with 5 hydrogen bond acceptors, crossing key drug-likeness thresholds . These differences directly impact membrane permeability, solubility, and target binding predictions in computational models, making each analog a distinct chemical probe rather than an interchangeable entity.

Physicochemical properties Lipophilicity Drug-likeness

Biological Activity Class-Level Evidence: NF-κB Inhibitory and Anticancer Potential of the Naphthofuran Carboxamide Scaffold

Although direct biological data for N-(4-fluorobenzyl)-1,2-dihydronaphtho[2,1-b]furan-2-carboxamide remain unpublished, the core scaffold class has established biological activity. In the closely related 2,3-dihydronaphtho[1,2-b]furan-2-carboxylic acid N-(substitutedphenyl)amide series, compounds exhibited potent cytotoxicity against HCT-116, NCI-H23, and PC-3 cell lines at low concentrations, with compound 2g (5-chloro, 3′,5′-bistrifluoromethyl substituent) demonstrating both outstanding cytotoxicity and NF-κB inhibitory activity [1]. Furthermore, 1,2-dihydronaphtho[2,1-b]furan derivatives (methanone series) showed promising anti-proliferative activity against MDA-MB-468 and MCF-7 breast cancer cells [2]. The 4-fluorobenzyl substitution pattern on the target compound represents an unexplored electronic configuration within this validated pharmacophore, offering potential for novel activity profiles.

NF-κB inhibition Anticancer Cytotoxicity

Recommended Research Application Scenarios for N-(4-Fluorobenzyl)-1,2-dihydronaphtho[2,1-b]furan-2-carboxamide (CAS 478064-62-9)


NF-κB Pathway SAR Probe: Electronic Gradation Mapping of Benzyl Substituent Effects

Use the target compound as the intermediate-electron-withdrawing member of a three-compound electronic gradient panel (4-F, 4-Cl, 3-CF3) to map the relationship between Hammett σ and NF-κB transcriptional inhibition in the dihydronaphtho[2,1-b]furan-2-carboxamide series. This panel fills critical gaps identified in published [1,2-b]furan SAR studies, where electron-withdrawing groups at the N-phenyl position were shown to modulate both NF-κB activity and cytotoxicity [1].

Comparative Cytotoxicity Screening in Triple-Negative Breast Cancer Models

The 1,2-dihydronaphtho[2,1-b]furan scaffold has demonstrated promising cytotoxicity against MDA-MB-468 (triple-negative) and MCF-7 (ER+/PR+) breast cancer cell lines in the structurally related methanone series [2]. The 4-fluorobenzyl carboxamide variant provides a novel substitution pattern for head-to-head cytotoxicity comparison (MTT assay, 0-50 µM range) against these established breast cancer models, with etoposide as a reference standard.

Lead-Optimization Starting Point: Physicochemical Property Advantages for Fragment Growth

With a molecular weight of 321.35 g/mol—significantly lower than the 4-Cl (337.8 g/mol) and 3-CF3 (371.35 g/mol) analogs —the 4-fluoro compound offers greater scope for structural elaboration while remaining within lead-like chemical space (MW < 350). This makes it a preferred starting scaffold for fragment-based drug discovery or property-guided lead optimization programs targeting the naphthofuran pharmacophore.

Computational Docking and MD Simulation Studies on NF-κB Pathway Targets

Naphtho[2,1-b]furan derivatives have shown strong molecular docking binding energies against relevant protein targets (e.g., InhA: -10.8 kcal/mol; Cytochrome c peroxidase: -9.4 kcal/mol) [3]. The distinct electronic profile of the 4-fluorobenzyl substituent enables computational chemists to probe binding pose variations and free energy perturbations across a panel of NF-κB pathway targets (IKKβ, NF-κB p65, HNF4α) using molecular dynamics simulations.

Quote Request

Request a Quote for N-(4-fluorobenzyl)-1,2-dihydronaphtho[2,1-b]furan-2-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.